6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl, thiazolopyridine, and azetidinyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: Starting from a suitable pyridazine derivative, the core structure can be synthesized through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved via electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Thiazolopyridine Moiety: This step may involve the formation of a thiazole ring followed by its fusion with a pyridine ring.
Incorporation of the Azetidinyl Group: The azetidinyl group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, chromatography, and distillation.
Quality Control: Ensuring the final product meets the required specifications through analytical methods like HPLC, NMR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogens, nucleophiles like amines, thiols, etc.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one would depend on its specific biological activity. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, inhibiting or activating enzymes, etc.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one
- 6-(3-Methylphenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one
Uniqueness
The presence of the fluorophenyl group in 6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one may impart unique properties, such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-13-3-1-2-12(8-13)15-4-5-18(26)25(23-15)14-10-24(11-14)19-22-16-9-21-7-6-17(16)27-19/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVYVHBIFGPYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CN=C3)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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